



Application Notes and Protocols: Islet Cell Culture and C-Peptide Analysis

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Compound of Interest		
Compound Name:	Proinsulin C-peptide (human)	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic islets of Langerhans, complex micro-organs responsible for maintaining glucose homeostasis, are a primary focus in diabetes research and the development of novel therapeutics. The ability to successfully isolate, culture, and assess the function of these islets in vitro is crucial for understanding disease mechanisms, screening potential drug candidates, and developing cell-based therapies. C-peptide, a fragment cleaved from proinsulin during insulin synthesis, serves as a vital biomarker of endogenous insulin secretion. Its analysis provides a more accurate measure of beta-cell function than insulin measurement alone, particularly in patients receiving exogenous insulin.

These application notes provide detailed methodologies for the culture of pancreatic islet cells and the subsequent analysis of C-peptide secretion. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in this field.

I. Pancreatic Islet Cell Culture A. Islet Isolation and Purification

The successful culture of pancreatic islets begins with their effective isolation from pancreatic tissue. The following is a generalized protocol for the isolation of rodent islets.



Experimental Protocol: Murine Pancreatic Islet Isolation

Pancreas Perfusion:

- Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
- Make a midline abdominal incision to expose the common bile duct.
- Clamp the common bile duct at the ampulla of Vater.
- Inject 2-3 mL of cold collagenase P solution (see table below for concentration) into the common bile duct to inflate the pancreas.[1]
- Carefully dissect the inflated pancreas and place it in a 50 mL conical tube on ice.[1]

Pancreas Digestion:

- Mince the pancreas into small pieces.
- Incubate the tissue in a 37°C water bath with shaking for 12-15 minutes to allow for enzymatic digestion.[1]
- Stop the digestion by adding 10 mL of ice-cold stop solution (e.g., HBSS with 10% FBS).
 [1]
- Gently shake the tube to mechanically disrupt the digested tissue.[1]

• Islet Purification:

- Centrifuge the digested tissue at 150 x g for 3 minutes at 4°C.
- Resuspend the pellet in a density gradient medium (e.g., Histopaque-1077).
- Carefully layer Hanks' Balanced Salt Solution (HBSS) on top of the cell suspension to create a density gradient.[1]
- Centrifuge at 900 x g for 20 minutes at 4°C with no brake.



- Islets will be located at the interface between the density gradient medium and the HBSS layer.[1]
- Carefully collect the islet layer and wash with HBSS.[1]
- Islet Hand-picking:
 - Transfer the washed islets to a petri dish containing culture medium.
 - Under a stereomicroscope, hand-pick the islets to ensure high purity. Healthy islets appear round with a smooth surface.[1]

Quantitative Data: Islet Isolation Reagents

Reagent	Concentration/Amount	Purpose
Collagenase P	1 mg/mL in HBSS	Enzymatic digestion of pancreatic tissue
Stop Solution	HBSS with 10% Fetal Bovine Serum (FBS)	Inactivate collagenase and stop digestion
Density Gradient	Histopaque-1077 or similar	Separation of islets from exocrine tissue
Wash Solution	Hanks' Balanced Salt Solution (HBSS)	Washing and resuspension of islets

B. Islet Culture Conditions

Proper culture conditions are essential for maintaining islet viability and function in vitro.

Experimental Protocol: Islet Culture

- Culture Medium:
 - \circ Culture islets in RPMI-1640 or CMRL-1066 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μ g/mL streptomycin.[2][3]



- The choice of basal medium can influence islet survival and function.[3][4]
- Culture Environment:
 - Culture islets in a humidified incubator at 37°C with 5% CO2.[2]
 - Use non-treated petri dishes to prevent islet attachment and promote the formation of islet clusters.[2]
- Extracellular Matrix (ECM) Coating (Optional):
 - Coating culture plates with ECM components like collagen or fibronectin can enhance islet cell attachment, proliferation, and long-term maintenance.[5][6]
 - ECM can improve glucose-stimulated insulin secretion in cultured islets.

Quantitative Data: Islet Culture Media Supplements

Supplement	Concentration	Purpose
Fetal Bovine Serum (FBS)	10% (v/v)	Provides growth factors and nutrients
Penicillin	100 U/mL	Prevents bacterial contamination
Streptomycin	100 μg/mL	Prevents bacterial contamination
L-Glutamine	2 mM	Essential amino acid for cell culture

C. Islet Viability and Function Assessment

Regular assessment of islet viability and function is critical to ensure the quality of the cultured islets.

Experimental Protocol: Islet Viability Assessment (Acridine Orange/Propidium Iodide Staining)



- Prepare a staining solution containing Acridine Orange (AO) and Propidium Iodide (PI).
- Incubate a small sample of islets in the staining solution for 5-10 minutes.
- Wash the islets with PBS.
- Visualize the islets under a fluorescence microscope.
 - Viable cells will fluoresce green (AO).
 - Non-viable cells will fluoresce red (PI).

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

- Pre-incubation:
 - Hand-pick 10-15 islets of similar size per replicate into a microcentrifuge tube.
 - Pre-incubate the islets in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C.
- Low Glucose Stimulation:
 - Remove the pre-incubation buffer and add fresh KRBH with low glucose.
 - Incubate for 1 hour at 37°C.
 - Collect the supernatant for C-peptide and insulin analysis.
- High Glucose Stimulation:
 - Remove the low glucose buffer and add fresh KRBH with a high glucose concentration (e.g., 16.7 mM).
 - Incubate for 1 hour at 37°C.
 - Collect the supernatant for C-peptide and insulin analysis.
- Analysis:



 Analyze the C-peptide and insulin concentrations in the collected supernatants using ELISA or RIA.

Quantitative Data: GSIS Assay Solutions

Solution	Glucose Concentration	Purpose
Low Glucose KRBH	2.8 mM	Basal insulin secretion
High Glucose KRBH	16.7 mM	Stimulated insulin secretion

II. C-Peptide Analysis

C-peptide analysis is a reliable method for quantifying endogenous insulin secretion. ELISA and Radioimmunoassay (RIA) are the most common methods for this analysis.

A. Enzyme-Linked Immunosorbent Assay (ELISA)

Experimental Protocol: C-Peptide ELISA (Competitive Binding)

- Plate Preparation:
 - Use a microtiter plate pre-coated with anti-mouse antibodies.
 - Add a monoclonal antibody directed against C-peptide to the wells.
- Sample and Conjugate Addition:
 - Add standards, controls, and unknown samples to the wells.
 - Add a C-peptide-horseradish peroxidase (HRP) conjugate to each well. Endogenous C-peptide in the sample will compete with the C-peptide-HRP conjugate for binding to the antibody.
- Incubation and Washing:
 - Incubate the plate for 60 minutes at room temperature with shaking.
 - Wash the wells three times with wash buffer to remove unbound conjugate.



- · Substrate Reaction and Detection:
 - Add a substrate solution (e.g., TMB) to each well and incubate for 20 minutes at room temperature.
 - The HRP enzyme will catalyze a color change.
 - Stop the reaction by adding a stop solution.
 - Read the absorbance at 450 nm using a microplate reader. The amount of bound peroxidase conjugate, and therefore the color intensity, is inversely proportional to the concentration of C-peptide in the sample.

Quantitative Data: C-Peptide ELISA Parameters

Parameter	Value
Incubation Time (Sample & Conjugate)	60 minutes
Incubation Time (Substrate)	20 minutes
Wavelength for Absorbance Reading	450 nm
Analytical Sensitivity (Example)	0.018 ng/mL

B. Radioimmunoassay (RIA)

Experimental Protocol: C-Peptide RIA

- Assay Setup:
 - $\circ~$ In duplicate tubes, add 200 μL of C-peptide standards, controls, or unknown serum samples.
 - Add 100 μL of anti-C-peptide antibody.
 - Add 100 μL of 125I-labeled C-peptide tracer.
- Incubation:



- Incubate the tubes overnight at 4°C.
- Separation of Bound and Free Tracer:
 - Add a precipitating reagent (e.g., polyethylene glycol) to separate the antibody-bound Cpeptide from the free C-peptide.
 - Centrifuge the tubes and decant the supernatant.
- · Detection:
 - Measure the radioactivity of the pellet using a gamma counter.
 - The amount of radioactivity is inversely proportional to the concentration of C-peptide in the sample.

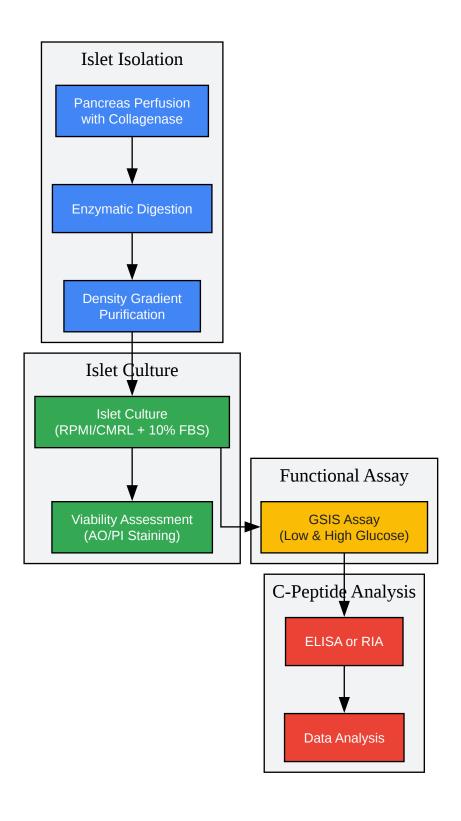
Quantitative Data: C-Peptide RIA Parameters

Parameter	Value
Sample Volume	200 μL
Incubation	Overnight at 4°C
Detection Limit (Example)	0.43 ng/mL

III. Visualizations

A. Experimental Workflow





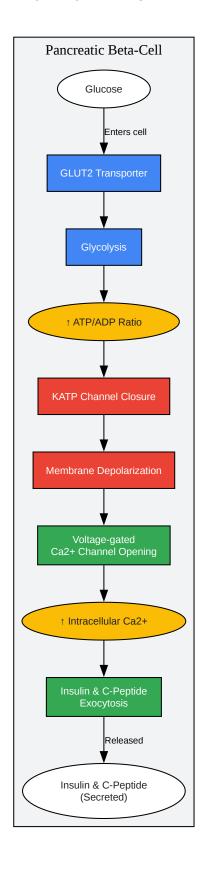
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Caption: Workflow for islet isolation, culture, and functional analysis.



B. Signaling Pathways

Glucose-Stimulated Insulin Secretion (GSIS) Pathway

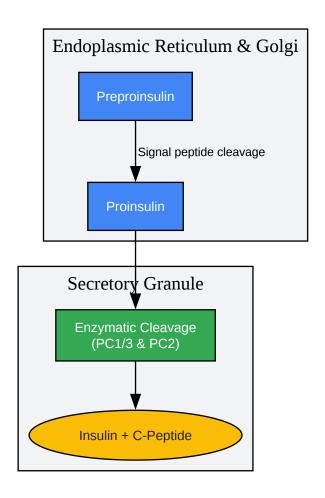




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Caption: Simplified pathway of glucose-stimulated insulin secretion.

Proinsulin Processing Pathway



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Caption: Processing of proinsulin to insulin and C-peptide.

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